1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Overview
Description
trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene: is an organic compound with the molecular formula C24H28O and a molecular weight of 332.48 g/mol . This compound is known for its unique structure, which includes a methoxy group, a propylcyclohexyl group, and an ethynyl linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction between a suitable alkyne and a halogenated benzene derivative.
Cyclohexylation: The propylcyclohexyl group is added via a Friedel-Crafts alkylation reaction.
Methoxylation: The methoxy group is introduced using a methylation reaction, often involving methanol and a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as hydroxide ions, amines, under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions .
Biology:
- Investigated for potential biological activity, including interactions with cellular receptors and enzymes .
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-4-(4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene: Similar structure but with an ethyl group instead of a methoxy group.
1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene: Similar structure but with different substituents on the benzene ring.
Uniqueness:
- The presence of the methoxy group in trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene provides unique reactivity and interaction capabilities compared to its analogs.
- The combination of the propylcyclohexyl and ethynyl groups imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O/c1-3-4-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(25-2)18-12-21/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHCVKNAJSAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564126 | |
Record name | 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-47-0 | |
Record name | 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((4-methoxyphenyl)ethynyl)-4-(trans-4-propylcyclohexyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4-methoxyphenyl)-ethylnyl)-4-(trans-4-propylcyclohexyl)-benzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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